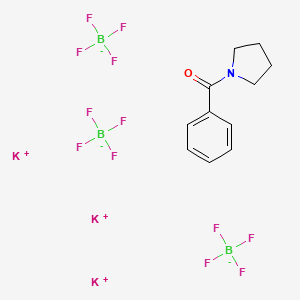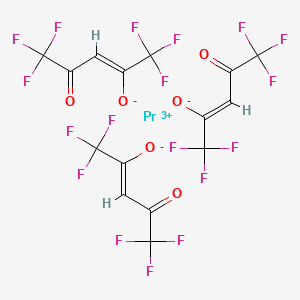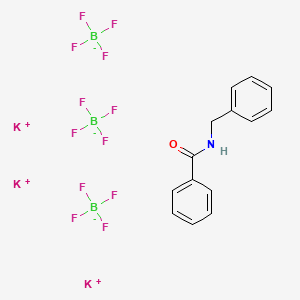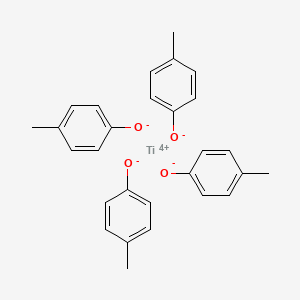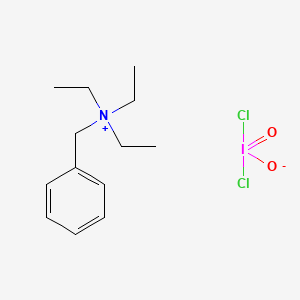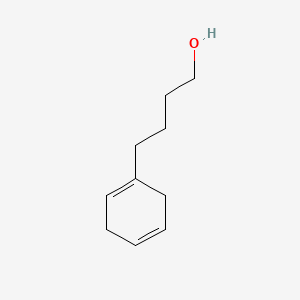
4-(1,4-Cyclohexadien-1-yl)-1-butanol
Overview
Description
4-(1,4-Cyclohexadien-1-yl)-1-butanol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,4-Cyclohexadien-1-yl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4-Cyclohexadien-1-yl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermolysis Reactions : Tetramethyl-1,2-dioxetane's thermolysis in degassed 1,4-cyclohexadiene yields products such as benzene, 2-propanol, and 1,4-dihydrocumyl alcohol, as explored in the study by Bartlett, Baumstark, and Landis (2010) from "Recueil des Travaux Chimiques des Pays-Bas" (Bartlett, Baumstark, & Landis, 2010).
Cycloaddition Reactions : The radical cation of 1,3-butadiene reacts with vinyl methyl (or ethyl) ether in the gas phase via a [2+4] cycloaddition reaction, forming an excited collision complex of ionized 4-methoxy- (or ethyl) cyclohexadiene, as reported by Doorn et al. (1978) in "Journal of Mass Spectrometry" (Doorn, Nibbering, Ferrer-Correia, & Jennings, 1978).
Catalytic Enantioselective Alcoholysis : Enzyme-catalyzed enantioselective alcoholysis with n-butanol can desymmetrize prochiral ketones like 4-cyano-4-phenylcyclohexanone, as discussed by Carnell, Barkley, and Singh (1997) in "Tetrahedron Letters" (Carnell, Barkley, & Singh, 1997).
Biomass-Derived Butanol Production : Clostridia's fermentative butanol production, including 1-butanol, has potential as an intermediate in chemical synthesis, a solvent for various industry applications, and a possible fuel or fuel additive. This was highlighted by Lee et al. (2008) in "Biotechnology and Bioengineering" (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).
Chemical Kinetics of Combustion : Sarathy et al. (2012) presented a comprehensive chemical kinetic combustion model for all four butanol isomers, focusing on their combustion chemistry and dominant reaction pathways at various pressures and temperatures in "Combustion and Flame" (Sarathy, Vranckx, Yasunaga, Mehl, Oßwald, Metcalfe, Westbrook, Pitz, Kohse-Höinghaus, Fernandes, & Curran, 2012).
properties
IUPAC Name |
4-cyclohexa-1,4-dien-1-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-2,7,11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPGTNRIJGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Cyclohexadien-1-yl)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




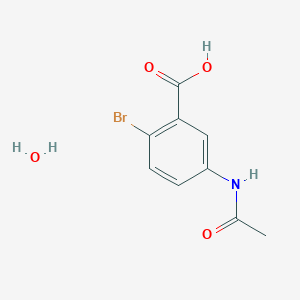
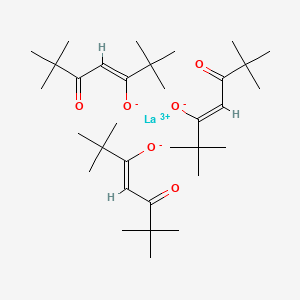
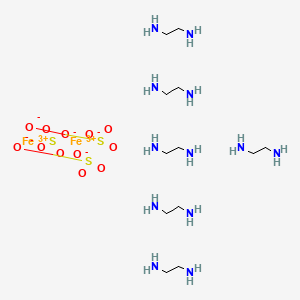
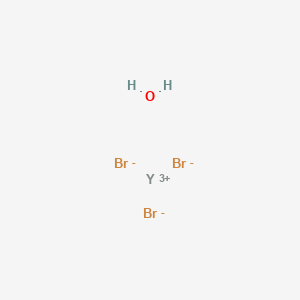

![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)

